UV Cleavable Biotin-PEG2-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

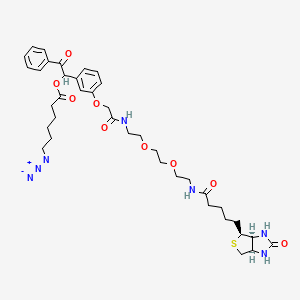

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYKDGNZEADRIH-ZPIGJYFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N7O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to UV Cleavable Biotin Linkers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to precisely control interactions and isolate specific biomolecules is paramount. The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many purification and detection assays. However, the very strength of this bond (dissociation constant, Kd ≈ 10⁻¹⁴ M) presents a significant challenge: the harsh, denaturing conditions typically required for elution can compromise the integrity and function of the isolated molecules. UV cleavable biotin linkers offer an elegant solution, enabling the mild and controlled release of captured targets through photo-irradiation. This technical guide provides an in-depth exploration of the core principles, quantitative data, experimental protocols, and applications of these versatile tools.

Core Principles of UV Cleavable Biotin Linkers

A UV cleavable biotin linker is a trifunctional molecule designed to bridge a molecule of interest to a streptavidin support temporarily. Its structure consists of three key components:

-

Biotin Moiety: Provides the strong and specific binding to streptavidin or avidin.

-

Photolabile Group: A chemical group that is stable under normal conditions but undergoes a conformational change and subsequent cleavage upon absorption of UV light at a specific wavelength. The most common photolabile group used in these linkers is the 2-nitrobenzyl group.[1][2]

-

Reactive Group: A functional group, such as an N-hydroxysuccinimide (NHS) ester or an azide, that allows for the covalent attachment of the linker to a target biomolecule (e.g., proteins, nucleic acids, or other small molecules).

The fundamental utility of these linkers lies in their ability to allow elution under non-denaturing conditions. By exposing the streptavidin-biotin complex to UV light, the linker is cleaved, releasing the captured biomolecule with its native structure and function intact, while the biotin moiety remains bound to the streptavidin support.

The Mechanism of Photocleavage

The cleavage process is centered on the 2-nitrobenzyl photochemistry. Upon irradiation with UV light, typically in the range of 340-365 nm, the 2-nitrobenzyl group undergoes an intramolecular redox reaction.[1][3][4] An excited-state nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][3] This intermediate then rapidly rearranges, resulting in the cleavage of the bond connecting the linker to the target molecule and the formation of a 2-nitrosobenzaldehyde byproduct. This process is efficient and typically occurs without generating reactive side products that could damage the released molecule.[2]

Figure 1. Logical relationship of UV-mediated cleavage.

Quantitative Data of Common UV Cleavable Biotin Linkers

The selection of a specific UV cleavable linker depends on the experimental requirements, including the nature of the target molecule, the desired spacer arm length, and the specific wavelength available for cleavage. The table below summarizes quantitative data for representative commercially available linkers.

| Linker Name | Reactive Group | Spacer Arm (Å) | Cleavage Wavelength (nm) | Recommended Conditions | Cleavage Efficiency |

| PC-Biotin-NHS Ester | NHS Ester | ~29.1 | 350 - 365 | 5-25 min @ 1-5 mW/cm² | >90% |

| PC-Biotin-PEG3-NHS Ester | NHS Ester | ~40.6 | 365 | 5-25 min @ 1-5 mW/cm² | >90% |

| PC-Biotin-Azide | Azide | ~26.4 | 365 | 5-20 min; conditions vary with light source | >80% |

| PC Biotin Phosphoramidite | Phosphoramidite | ~23.8 | 300 - 350 | <4 min with high-intensity lamp | High |

Note: Data is compiled from various manufacturer datasheets and literature.[5][6] Spacer arm lengths are estimates. Cleavage efficiency and time can vary based on the sample matrix, buffer composition, and the intensity of the UV source.

Experimental Protocols

Below is a generalized, detailed protocol for the affinity purification of a protein of interest and its interacting partners from a cell lysate using a UV cleavable biotin linker with an NHS ester reactive group.

Part 1: Biotinylation of the Bait Protein

-

Protein Preparation: Purify the bait protein of interest. Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the NHS ester reaction and must be avoided.

-

Linker Preparation: Immediately before use, dissolve the PC-Biotin-NHS ester in a dry, aprotic solvent such as DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PC-Biotin-NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Excess Linker: Remove non-reacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Part 2: Affinity Purification (Pull-Down)

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a fresh tube. Place the tube on a magnetic stand to pellet the beads, and carefully discard the supernatant.

-

Bead Equilibration: Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove preservatives and equilibrate them.

-

Immobilization of Bait: Add the biotinylated bait protein to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.

-

Blocking (Optional but Recommended): Pellet the beads on a magnetic stand, remove the supernatant, and add a blocking buffer containing a small amount of free biotin to saturate any remaining unoccupied binding sites on the streptavidin beads. Incubate for 10 minutes.

-

Washing: Wash the beads three times with binding/wash buffer to remove excess bait protein and free biotin.

-

Binding of Prey: Add the cell lysate containing the putative interacting "prey" proteins to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the lysate. Wash the beads extensively (4-5 times) with cold binding/wash buffer to remove non-specifically bound proteins. For the final wash, use a buffer without detergent to avoid interference with downstream analysis.

Part 3: UV Elution and Analysis

-

Resuspension: After the final wash, resuspend the beads in a small volume (e.g., 50-100 µL) of a suitable, non-denaturing elution buffer (e.g., PBS or ammonium (B1175870) bicarbonate).

-

UV Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Expose the sample to a UV lamp (340-365 nm) for 5-30 minutes.[2][5] The optimal time and distance from the lamp should be determined empirically. Gentle mixing during irradiation can improve cleavage efficiency.

-

Eluate Collection: Place the tube on a magnetic stand and carefully collect the supernatant, which now contains the eluted protein complex.

-

Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, without the interference of biotin or streptavidin.

Figure 2. Workflow for UV-cleavable affinity purification.

Key Applications in Research and Development

The unique properties of UV cleavable biotin linkers make them suitable for a variety of sophisticated applications:

-

Proteomics and Protein-Protein Interaction Studies: They are ideal for pull-down assays followed by mass spectrometry, as the elution is clean and does not introduce contaminating proteins like keratin (B1170402) (from handling) or streptavidin itself.

-

Cell Isolation and Sorting: Specific cell populations can be labeled with biotinylated antibodies and captured on streptavidin supports. UV cleavage allows for the release of these cells without affecting their viability or surface antigens.

-

Nucleic Acid Analysis: Oligonucleotides can be synthesized with or attached to a photocleavable biotin linker for purification, immobilization on microarrays, or for capturing DNA-protein complexes.[2][6]

-

Spatially Controlled Release: In cell biology, light can be focused on a specific subcellular region, triggering the release of a "caged" molecule only in that location, providing high spatiotemporal resolution for studying cellular processes.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to UV Cleavable Biotin-PEG2-Azide: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the UV Cleavable Biotin-PEG2-Azide molecule, a versatile tool in modern biochemistry and proteomics. We will delve into its core mechanism of action, provide quantitative data on its performance, and present detailed experimental protocols for its application.

Introduction: A Trifunctional Reagent for Advanced Research

This compound is a trifunctional molecule designed for the selective labeling, capture, and controlled release of biomolecules. Its unique structure combines three key functionalities:

-

Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin, enabling robust and specific capture of biotinylated molecules onto streptavidin-conjugated supports.

-

PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the labeled biomolecule in aqueous buffers, while also minimizing steric hindrance for both the biotin-streptavidin interaction and the azide (B81097) reactivity.

-

Azide Group: A reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and specific covalent labeling of alkyne- or cyclooctyne-modified biomolecules.

-

UV Cleavable Linker: A photocleavable ortho-nitrobenzyl (oNB) ester linkage that can be precisely broken upon exposure to UV light (typically around 365 nm), allowing for the mild and specific release of the captured biomolecule.

This combination of features makes this compound an invaluable reagent for a range of applications, including affinity purification, mass spectrometry-based proteomics, and the study of protein-protein interactions.

Core Mechanism of Action

The utility of this compound is centered around its two primary chemical transformations: the azide-alkyne cycloaddition for labeling and the UV-induced photocleavage for release.

2.1. Bio-orthogonal Labeling via Azide-Alkyne Cycloaddition

The azide group serves as a bio-orthogonal chemical handle. It remains inert to the vast majority of functional groups found in biological systems, ensuring that labeling is highly specific to a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group. The most common reaction is the CuAAC, which proceeds rapidly and efficiently under mild, aqueous conditions to form a stable triazole linkage.

2.2. Photocleavage of the Ortho-Nitrobenzyl Linker

The key to the controlled release functionality of this reagent lies in the ortho-nitrobenzyl (oNB) ester linker. Upon irradiation with UV light, typically at a wavelength of 365 nm, the oNB group undergoes an intramolecular rearrangement. This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to cleave the ester bond, releasing the captured molecule with a carboxyl group and converting the linker into a 2-nitrosobenzaldehyde derivative.[1] This cleavage is highly specific and occurs under neutral pH and room temperature, preserving the integrity of the released biomolecule.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₁N₇O₉S | [2][3] |

| Molecular Weight | 781.9 g/mol | [2] |

| Purity | >95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF |

Table 2: Quantitative Data on Photocleavage of Ortho-Nitrobenzyl (oNB) Linkers

| Parameter | Value | Conditions | Reference |

| Optimal Cleavage Wavelength | ~365 nm | [4][5] | |

| Cleavage Efficiency | >80% decomposition | 10 minutes of irradiation at 3.5 mW/cm² (365 nm) | [5] |

| Cleavage Efficiency | ~80% release of fluorophore | UV irradiation at 340 nm of immobilized DNA | |

| Quantum Yield (Φ) | 0.01 - 0.3 | Varies with oNB derivative and solvent | [1] |

| Half-life of Cleavage | < 5 minutes | For some oNB derivatives under specific UV exposure | [6] |

Experimental Protocols

Protocol 1: General Protocol for Labeling of an Alkyne-Modified Protein

This protocol describes the general steps for labeling a protein containing an alkyne group with this compound using CuAAC.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

DMSO or DMF for dissolving the azide reagent

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., PBS)

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 500 mM stock solution of TCEP or Sodium Ascorbate in water.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with this compound (final concentration 100-200 µM).

-

Add THPTA to a final concentration of 500 µM.

-

Add CuSO₄ to a final concentration of 100 µM.

-

Initiate the reaction by adding TCEP or Sodium Ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Removal of Excess Reagents:

-

Remove unreacted biotin-azide and copper catalyst by dialysis, size-exclusion chromatography, or protein precipitation.

-

Protocol 2: Affinity Purification and UV Cleavage of Biotinylated Proteins

This protocol details the capture of the biotinylated protein from Protocol 1 onto streptavidin beads and its subsequent release via UV cleavage.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS, 0.1% Tween-20, pH 7.4)

-

Elution Buffer (e.g., PBS, pH 7.4)

-

UV lamp with an emission maximum at 365 nm (e.g., a handheld UV lamp or a UV transilluminator)

-

Quartz or UV-transparent microcentrifuge tubes or plate

Methodology:

-

Bead Preparation:

-

Wash the streptavidin beads three times with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Binding of Biotinylated Protein:

-

Incubate the biotinylated protein sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively (at least 5 times) with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

UV Cleavage:

-

After the final wash, resuspend the beads in a minimal volume of Elution Buffer (e.g., 50-100 µL) in a UV-transparent tube or plate.

-

Place the sample under a 365 nm UV lamp at a close distance (e.g., 1-5 cm). The intensity of the lamp will affect the cleavage time. For a lamp with an intensity of ~3-5 mW/cm², an irradiation time of 10-30 minutes is typically sufficient.

-

During irradiation, it is advisable to gently agitate the sample to ensure uniform exposure of the beads to the UV light.

-

-

Elution and Sample Collection:

-

After UV exposure, pellet the streptavidin beads.

-

Carefully collect the supernatant, which now contains the released protein.

-

The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Mandatory Visualization

Diagram 1: Chemical Structure and Functional Components

Caption: Functional components of the this compound molecule.

Diagram 2: Mechanism of UV Photocleavage

Caption: Simplified mechanism of ortho-nitrobenzyl ester photocleavage.

Diagram 3: Proximity-Dependent Biotinylation (BioID) Workflow with UV Cleavage

Caption: Experimental workflow for BioID using a photocleavable biotin probe.[7][8]

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. biotin-xx.com [biotin-xx.com]

- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. beingbioreactive.wordpress.com [beingbioreactive.wordpress.com]

The Strategic Advantage of PEG2 Spacers in Biotin-Azide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular biology, the precise and efficient labeling of biomolecules is paramount. Biotin-azide linkers have emerged as powerful tools for this purpose, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin for detection and purification. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG2 (diethylene glycol) unit, into these linkers offers significant advantages that enhance their utility in a wide range of applications, from fundamental research to drug development. This technical guide delves into the core benefits of the PEG2 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design.

Core Benefits of the PEG2 Spacer

The inclusion of a PEG2 spacer in biotin-azide linkers confers several key benefits that address common challenges in bioconjugation.[1] These advantages stem from the physicochemical properties of the PEG moiety, which is known for its hydrophilicity, flexibility, and biocompatibility.

1. Enhanced Aqueous Solubility:

A primary advantage of the PEG2 spacer is the significant enhancement of the linker's solubility in aqueous buffers.[1][2][3] Biotin itself has limited water solubility, and a non-PEGylated biotin-azide linker can be challenging to work with in biological systems. The hydrophilic nature of the ethylene (B1197577) glycol units in the PEG2 spacer increases the overall polarity of the molecule, facilitating its dissolution and handling in aqueous media commonly used for experiments with proteins, nucleic acids, and cells.[1][2][3] Biotin-PEG2-azide is soluble in water, as well as common organic solvents like DMSO, DCM, and DMF.[3]

2. Reduction of Steric Hindrance:

The PEG2 spacer acts as a flexible arm that physically separates the biotin moiety from the azide (B81097) group and, subsequently, from the molecule to which it is conjugated.[1] This separation is crucial for minimizing steric hindrance, which can otherwise impede the binding of the bulky avidin or streptavidin proteins to the biotin tag.[4] The increased distance and flexibility provided by the PEG2 spacer allow for more efficient binding of avidin/streptavidin, leading to improved detection sensitivity and purification yields.[1][4]

3. Minimized Non-Specific Interactions:

PEGylation is a well-established strategy to reduce non-specific binding of biomolecules to surfaces and other proteins. The hydrophilic PEG2 spacer creates a hydration shell around the linker, which helps to prevent unwanted hydrophobic interactions that can lead to background signal in assays or aggregation of labeled molecules.

4. Biocompatibility:

Polyethylene glycol is widely recognized for its low toxicity and minimal immunogenicity, making it an ideal component for in vivo and in vitro biological applications.[5] The inclusion of a short PEG2 spacer maintains this biocompatibility, ensuring that the linker itself does not interfere with cellular processes or elicit an adverse biological response.

Quantitative Data: The Impact of PEG2 Spacer on Binding Affinity

The reduction in steric hindrance afforded by the PEG2 spacer has a quantifiable impact on the binding kinetics of the biotinylated molecule to its binding partner. A study investigating the effect of PEG linker length on the binding of a biotinylated construct to a monoclonal anti-biotin antibody provides valuable insights into these effects. The dissociation equilibrium constant (Kd), association rate constant (kon), and dissociation rate constant (koff) were determined for linkers with varying PEG lengths.

| Linker | Dissociation Constant (Kd) (nM) |

| Biotin-PEG2 | 14.6 ± 5.77 |

| Biotin-PEG11 | 29.2 ± 6.3 |

| Biotin-PEG45 | 62.6 ± 11.6 |

Table 1: Comparison of dissociation equilibrium constants (Kd) for biotin-PEG linkers of varying lengths binding to a monoclonal anti-biotin antibody. Data from a study on OmpG nanopore sensors.[6] A lower Kd value indicates a stronger binding affinity.

The data clearly demonstrates that the biotin-PEG2 linker exhibits the strongest binding affinity (lowest Kd) among the tested PEG linkers in this specific experimental context.[6] This suggests that while a spacer is beneficial, an excessively long spacer can, in some cases, lead to a decrease in the apparent binding affinity.[6] The PEG2 spacer appears to provide an optimal balance between reducing steric hindrance and maintaining favorable binding kinetics.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing biotin-PEG2-azide linkers.

Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of a protein containing an alkyne group with biotin-PEG2-azide.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Biotin-PEG2-Azide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Biotin-PEG2-Azide in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the Biotin-PEG2-Azide stock solution to the protein solution to achieve a 5- to 20-fold molar excess over the protein.

-

Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.

-

-

Purification:

-

Remove the excess biotin-PEG2-azide and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Alternatively, purify the labeled protein by dialysis against a large volume of buffer.

-

The biotinylated protein is now ready for downstream applications.

-

Cell Surface Protein Labeling and Detection

This protocol outlines a two-step method for labeling cell surface proteins with biotin-PEG2-azide for subsequent detection. This method requires the metabolic incorporation of an azide-bearing amino acid into the cell surface proteins.

Materials:

-

Cells cultured in appropriate media

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

-

Biotin-PEG2-Alkyne (for click chemistry reaction with the azide-modified proteins)

-

Click chemistry reaction components (as described in Protocol 1)

-

Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

Methodology:

-

Metabolic Labeling:

-

Culture cells in a methionine-free medium supplemented with AHA for a period sufficient to allow incorporation into newly synthesized proteins (typically 12-24 hours).

-

-

Click Chemistry Labeling:

-

Wash the cells three times with PBS.

-

Perform the click chemistry reaction by incubating the cells with a reaction cocktail containing Biotin-PEG2-Alkyne, copper sulfate, a copper-chelating ligand, and sodium ascorbate in PBS for 30-60 minutes at room temperature. Note: For live-cell labeling, copper-free click chemistry using a cyclooctyne-modified biotin linker is recommended to avoid copper-induced cytotoxicity.

-

-

Cell Fixation and Permeabilization (Optional):

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Detection:

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a solution of streptavidin-fluorophore conjugate in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Visualizing Workflows and Signaling Pathways

The use of biotin-PEG2-azide linkers is integral to various complex biological workflows. Graphviz diagrams can effectively illustrate these processes.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]

- 3. Biotin-PEG2-azide, 945633-30-7 | BroadPharm [broadpharm.com]

- 4. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the selectivity and sensitivity of an OmpG nanopore sensor by adjusting ligand tether length - PMC [pmc.ncbi.nlm.nih.gov]

The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid, reliable, and selective formation of complex molecular architectures from simple building blocks. At the heart of this revolution lies the azide-alkyne cycloaddition, a reaction celebrated for its high yields, broad scope, and benign reaction conditions. This technical guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of both the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants of this remarkable reaction, with a focus on their utility in drug discovery and bioconjugation.

Core Principles: A Tale of Two Clicks

The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a stable triazole ring.[1] However, the thermal version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its practicality.[2] The genius of click chemistry lies in two key innovations that overcome these limitations: the use of a copper(I) catalyst and the application of ring strain.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduced independently by the groups of Sharpless and Meldal, this reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition and, crucially, to exclusively yield the 1,4-disubstituted triazole isomer.[3][4] The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous media, making it exceptionally versatile for a multitude of applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Recognizing the potential cytotoxicity of the copper catalyst in biological systems, Carolyn Bertozzi and her group developed a copper-free alternative.[6] SPAAC employs a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst.[7] This bioorthogonal nature makes SPAAC an invaluable tool for studying biological processes in living organisms.[8]

Reaction Mechanisms Visualized

The distinct mechanisms of CuAAC and SPAAC are central to their unique characteristics and applications.

Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In the CuAAC reaction (Figure 1), the copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Figure 2: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The mechanism of SPAAC (Figure 2) is a concerted [3+2] cycloaddition, meaning the new bonds are formed in a single step through a cyclic transition state.[5] The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of this process, allowing the reaction to proceed rapidly without the need for a catalyst.[7]

Quantitative Data for Comparison

The choice between CuAAC and SPAAC, and the specific reagents used, often depends on the desired reaction kinetics and the sensitivity of the molecular system. The following tables provide a comparative summary of quantitative data for both reactions.

Table 1: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

The reactivity of different cyclooctynes in SPAAC reactions varies significantly, primarily due to differences in ring strain and electronic factors. This table summarizes the second-order rate constants (k) for the reaction of various cyclooctynes with a model azide (benzyl azide) at or near room temperature.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |

| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 |

| Dibenzocyclooctynol | DBCO | ~0.6 - 1.0 |

| Azacyclooctyne | AZA | Varies with substitution |

| Difluorinated cyclooctyne | DIFO | ~0.076 |

| Biarylazacyclooctynone | BARAC | Highly reactive, varies with structure |

Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.

Table 2: Performance of Common CuAAC Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the choice of copper source, accelerating ligand, and solvent. This table provides a comparative overview of common catalytic systems for the reaction between benzyl (B1604629) azide and phenylacetylene.

| Copper Source | Ligand | Solvent | Reaction Time | Yield (%) |

| CuI (ligand-free) | None | Cyrene™ | 0.5 h | Low |

| CuBr (ligand-free) | None | Neat | 5 min | <10 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | 5 min | >99 |

| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | THPTA | Water | 1-4 h | High |

| CuSO₄·5H₂O / Sodium Ascorbate | TBTA | tBuOH/H₂O (1:1) | 1-12 h | High |

| Cu(OAc)₂ | Hydrazine | Water | Varies | Good to Excellent |

| Copper Nanoparticles | None | Water | Varies | High |

Note: Catalyst loading, temperature, and substrate concentrations can significantly impact reaction outcomes.[5]

Experimental Protocols

The following sections provide detailed, generalized protocols for performing CuAAC and SPAAC reactions. It is crucial to note that optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) may be necessary for specific substrates and applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for the conjugation of small molecules in solution.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents).

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction can be quenched by adding EDTA to chelate the copper catalyst.

-

Purify the product using standard methods like column chromatography or extraction.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

-

Purified azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

-

Determine the concentration of the azide-modified protein solution using a standard protein assay.

-

To the protein solution, add the cyclooctyne-functionalized probe. A 2-10 fold molar excess of the cyclooctyne probe over the protein is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to maintain protein stability.

-

Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal incubation time will depend on the specific cyclooctyne and protein.

-

Monitor the labeling efficiency using techniques such as SDS-PAGE (by observing a shift in the protein's molecular weight or by fluorescence imaging if a fluorescent probe is used) or mass spectrometry.

-

Once the desired level of labeling is achieved, remove the excess, unreacted probe and other small molecules by size-exclusion chromatography or dialysis.

-

The purified, labeled protein is now ready for downstream applications.

Visualizing Workflows and Relationships

Figure 3: General experimental workflow for azide-alkyne click chemistry.

The general workflow for both CuAAC and SPAAC follows a similar logical progression, as illustrated in Figure 3. The key difference lies in the catalyst preparation and addition step, which is omitted in SPAAC.

Figure 4: Logical relationships in azide-alkyne click chemistry and its applications.

Figure 4 illustrates the hierarchical relationship between the overarching concept of azide-alkyne click chemistry, its two primary modalities (CuAAC and SPAAC), and their major fields of application.

Conclusion

Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, has become an indispensable tool for researchers, scientists, and drug development professionals. The reliability, efficiency, and orthogonality of these reactions have enabled unprecedented advancements in the synthesis of novel therapeutics, the development of sophisticated diagnostic tools, and the fundamental study of biological systems. By understanding the core principles, mechanistic details, and practical considerations outlined in this guide, practitioners can effectively harness the power of click chemistry to accelerate their research and development efforts.

References

The Structure and Application of UV Cleavable Biotin Azide: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of molecular biology and proteomics, the ability to isolate and identify specific biomolecules is paramount. Affinity purification, a technique that relies on the highly specific and robust interaction between biotin (B1667282) and streptavidin, is a cornerstone of these efforts. However, the very strength of this interaction poses a significant challenge: the harsh conditions often required for elution can denature or damage the captured biomolecules. UV cleavable biotin azide (B81097) emerges as an elegant solution to this problem, offering a versatile tool for the efficient capture and gentle release of target molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this innovative reagent.

Core Structure and Functionality

UV cleavable biotin azide is a trifunctional molecule meticulously designed for bio-orthogonal labeling and subsequent purification. Its architecture can be deconstructed into three key components: a biotin moiety for high-affinity capture, a terminal azide group for covalent attachment to target molecules, and a central photocleavable linker that enables on-demand release.[1][2]

The general structure typically consists of five parts:

-

Biotin Moiety: This vitamin H derivative exhibits an exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M), forming the basis for its use in affinity purification.

-

Spacer Arm: Often a polyethylene (B3416737) glycol (PEG) linker, this component enhances the solubility of the entire reagent in aqueous buffers and provides spatial separation between the biotin and the target molecule, minimizing steric hindrance and ensuring efficient binding to streptavidin-coated supports.[3]

-

Photocleavable (PC) Linker: The lynchpin of this technology, the PC linker is typically based on a 2-nitrobenzyl group.[2][4] This aromatic compound is stable under normal laboratory conditions but undergoes rapid cleavage upon exposure to UV light, usually in the range of 340-365 nm.[4][5]

-

Second Spacer Arm: Another spacer can be present between the photocleavable linker and the reactive group.

-

Azide Group (-N3): This functional group serves as a chemical handle for attaching the biotin tag to a target biomolecule. The azide group readily participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne- or cyclooctyne-modified biomolecules, respectively.[3][6]

Quantitative Properties of UV Cleavable Biotin Azide Reagents

The efficiency of photocleavage and the nature of the residual molecular fragment are critical parameters for the successful application of these reagents. While a direct comparative study of all commercially available reagents is not available, the following table summarizes key quantitative data for representative UV cleavable biotin azide products.

| Property | Value | Source |

| Optimal Cleavage Wavelength | 340-365 nm | [4][5] |

| Cleavage Efficiency | >90% in 5-25 minutes | [7] |

| Molecular Weight of Residual Tag | 100.7 Da | [8][9] |

| Molecular Weight of Residual Tag (alternative) | 143 Da | [2] |

Experimental Protocol: Affinity Purification of a Protein Complex

The following protocol outlines a general workflow for the enrichment of a protein of interest and its interacting partners using a UV cleavable biotin azide reagent.

Materials

-

Cells expressing an alkyne-tagged "bait" protein

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV cleavable biotin azide

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA for CuAAC)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., PBS or Tris buffer)

-

UV lamp with an emission peak at ~365 nm (e.g., a Black Ray UV lamp)

Procedure

-

Cell Lysis: Harvest cells expressing the alkyne-tagged bait protein and lyse them in an appropriate lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Click Chemistry Labeling: a. To the cell lysate, add the UV cleavable biotin azide to a final concentration of 50-100 µM. b. If using CuAAC, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate, the reducing agent, and the ligand. Add this catalyst solution to the lysate. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation to allow for the covalent attachment of the biotin tag to the bait protein and any crosslinked interacting partners.

-

Affinity Capture: a. Equilibrate the streptavidin-coated beads by washing them several times with the lysis buffer. b. Add the biotin-labeled lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of the biotinylated protein complexes.

-

Washing: a. Pellet the beads using a magnet or by centrifugation and discard the supernatant. b. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical washing series might include:

- Wash 1: Lysis buffer

- Wash 2: High-salt buffer (e.g., PBS with 500 mM NaCl)

- Wash 3: Low-salt buffer (e.g., PBS)

-

Photocleavage and Elution: a. After the final wash, resuspend the beads in a suitable elution buffer. b. Place the bead suspension under a UV lamp (365 nm). The distance from the lamp and the irradiation time will need to be optimized, but a starting point is typically 5-15 minutes at a distance of 5-10 cm.[10] Ensure the sample is kept cool during irradiation to prevent denaturation. c. After irradiation, pellet the beads and carefully collect the supernatant, which now contains the eluted protein complex, free from the biotin tag.

-

Downstream Analysis: The eluted proteins can now be analyzed by various methods, such as SDS-PAGE followed by silver staining or Western blotting, or more comprehensively by mass spectrometry-based proteomics to identify the bait protein and its interaction partners.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the application of UV cleavable biotin azide for affinity purification.

Conclusion

UV cleavable biotin azide represents a significant advancement in the field of affinity purification and proteomics. By combining the high specificity of the biotin-streptavidin interaction with the gentle and precise control of photocleavage, this reagent empowers researchers to isolate and study biomolecules with greater efficiency and fidelity. The ability to elute targets under mild, reagent-free conditions minimizes the risk of denaturation and preserves the integrity of protein complexes, opening new avenues for understanding complex biological systems. As research continues to demand more sophisticated tools for molecular analysis, the utility of UV cleavable biotin azide and related technologies is poised to become even more indispensable.

References

- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV Cleavable Biotin-PEG2-Azide - Creative Biolabs [creative-biolabs.com]

- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. interchim.fr [interchim.fr]

- 8. vectorlabs.com [vectorlabs.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with UV Cleavable Biotin-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective labeling of proteins using a UV Cleavable Biotin-PEG2-Azide probe. This technique leverages the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to attach a biotin (B1667282) tag to a target protein. The incorporated photocleavable linker allows for the mild release of the captured protein and its interacting partners from streptavidin affinity matrices upon exposure to UV light, making it an invaluable tool for proteomics, protein-protein interaction studies, and drug target identification.

Introduction

The covalent labeling of proteins with biotin is a cornerstone technique in life sciences, enabling their detection, purification, and analysis. Traditional methods for eluting biotinylated proteins from streptavidin supports often require harsh denaturing conditions, which can disrupt protein complexes and interfere with downstream applications. The use of a UV cleavable linker circumvents this limitation by allowing for the gentle release of the target protein under physiological conditions.[1][2]

The this compound reagent contains three key functional components:

-

Biotin: A high-affinity ligand for streptavidin, enabling robust affinity purification.

-

Photocleavable Linker: A nitrobenzyl-based linker that can be cleaved upon exposure to UV light (typically around 365 nm).[3][4]

-

Azide (B81097) Group: A bioorthogonal handle for the specific and efficient covalent attachment to alkyne-modified proteins via CuAAC.

This protocol is designed for researchers who have already prepared a protein of interest containing an alkyne group, for instance, through the incorporation of a non-canonical amino acid like L-azidohomoalanine (AHA) or by chemical modification.

Principle of the Method

The workflow for labeling and isolating proteins using this compound involves three main stages:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the biotin probe reacts specifically with the alkyne group on the target protein in the presence of a copper(I) catalyst. This forms a stable triazole linkage.

-

Streptavidin Affinity Purification: The biotinylated protein is captured from a complex mixture using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment.

-

UV Cleavage and Elution: After washing away non-specifically bound proteins, the beads are irradiated with UV light at 365 nm. This cleaves the photocleavable linker, releasing the protein of interest and its binding partners for downstream analysis.

Materials and Reagents

Reagents for CuAAC Reaction

-

Alkyne-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing chelating agents like EDTA or high concentrations of reducing agents during the click reaction.

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate (B8700270) (freshly prepared)

-

DMSO (optional, for dissolving the biotin-azide probe)

Reagents for Affinity Purification

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash Buffer 1 (e.g., PBS with 0.1% Tween 20)

-

Wash Buffer 2 (e.g., High-salt buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.5)

-

Wash Buffer 3 (e.g., PBS)

Equipment

-

UV lamp with an emission maximum at 365 nm

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

-

Standard laboratory equipment (pipettes, vortexer, etc.)

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

-

| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |

| Alkyne-Protein | 1-10 mg/mL | 1-10 µM | Variable |

| This compound | 10 mM | 100-200 µM | 1-2 µL |

| CuSO₄:THPTA (1:5 molar ratio, premixed) | 10 mM CuSO₄, 50 mM THPTA | 1 mM CuSO₄, 5 mM THPTA | 10 µL |

| Sodium Ascorbate | 100 mM (fresh) | 5 mM | 5 µL |

| Reaction Buffer (e.g., PBS) | - | - | To 100 µL |

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. Longer incubation times may be necessary for less reactive alkyne sites.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

Excess biotin-azide and copper can be removed by dialysis, buffer exchange using a desalting column, or protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform).

-

Protocol for Streptavidin Affinity Purification

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads three times with Wash Buffer 1. For each wash, resuspend the beads, incubate for 2 minutes, and then separate the beads from the buffer using a magnetic rack or centrifugation.

-

-

Binding of Biotinylated Protein:

-

Add the click-labeled protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

-

Washing:

-

Separate the beads from the supernatant (which contains unbound proteins).

-

Perform a series of washes to remove non-specifically bound proteins:

-

Two washes with Wash Buffer 1.

-

Two washes with Wash Buffer 2 (high-salt).

-

Two washes with Wash Buffer 3 (PBS).

-

-

For each wash, resuspend the beads in 1 mL of the respective buffer, incubate for 5 minutes, and then separate the beads.

-

Protocol for UV Cleavage and Elution

-

Resuspension for Cleavage:

-

After the final wash, resuspend the beads in a suitable buffer for UV cleavage (e.g., 50-100 µL of 50 mM Tris-HCl, pH 7.5).

-

-

UV Irradiation:

-

Elution:

-

After irradiation, separate the beads using a magnetic rack or centrifugation.

-

Carefully collect the supernatant, which now contains the cleaved protein and its interacting partners.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

| Component | Recommended Stock Concentration | Recommended Final Concentration | Molar Ratio (to Protein) |

| Alkyne-Protein | 1-10 mg/mL | 1-10 µM | 1 |

| This compound | 10-20 mM | 100-500 µM | 10-50 |

| Copper(II) Sulfate (CuSO₄) | 50 mM | 0.5-1 mM | 50-100 |

| THPTA Ligand | 100 mM | 2.5-5 mM | 250-500 |

| Sodium Ascorbate | 100 mM (fresh) | 2.5-5 mM | 250-500 |

Table 2: Representative UV Cleavage Efficiency

| UV Exposure Time (minutes) at 365 nm | Cleavage Efficiency (%) |

| 0 | 0 |

| 5 | 75-85 |

| 10 | 90-95 |

| 20 | >98 |

| 30 | >99 |

Note: Cleavage efficiency should be optimized for your specific experimental setup (UV lamp intensity, distance, sample volume).

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for protein labeling, purification, and UV cleavage.

Application Example: Investigating EGFR Signaling Pathway

This technique can be used to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. An alkyne-modified EGFR can be expressed in cells, which are then stimulated with EGF. The cell lysate is then subjected to the biotin labeling and purification protocol to isolate EGFR and its binding partners.

Caption: Simplified EGFR signaling pathway highlighting potential interaction partners.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no biotinylation | Inefficient click reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of the biotin-azide probe and/or the copper catalyst. - Optimize the reaction time and temperature. - Ensure the protein buffer is free of chelators or high concentrations of reducing agents. |

| Inaccessible alkyne group. | - If possible, redesign the protein to place the alkyne tag in a more solvent-exposed region. | |

| High background after affinity purification | Non-specific binding to beads. | - Increase the number and stringency of the wash steps. - Add a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffers. - Include a pre-clearing step by incubating the lysate with unconjugated beads before adding the streptavidin beads. |

| Low yield of cleaved protein | Incomplete UV cleavage. | - Increase the UV irradiation time or decrease the distance to the UV source. - Ensure the bead suspension is well-mixed during irradiation to allow for uniform exposure. - Check the age and output of the UV lamp. |

| Protein precipitation during cleavage. | - Perform the UV cleavage on ice. - Use a buffer that is known to be optimal for the stability of your protein of interest. |

Conclusion

The use of this compound provides a powerful and versatile method for the specific labeling and gentle elution of proteins from complex biological samples. The combination of bioorthogonal click chemistry, high-affinity biotin-streptavidin capture, and mild photocleavage makes this an ideal strategy for a wide range of applications in modern proteomics and drug discovery. Careful optimization of the reaction and cleavage conditions will ensure high yields and purity of the target proteins and their associated complexes.

References

Application Notes and Protocols for Click Chemistry with Biotin-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Biotin-PEG2-Azide in click chemistry reactions, a powerful and versatile tool for the biotinylation of a wide range of molecules. This method offers high specificity and efficiency for labeling biomolecules such as proteins, nucleic acids, and small molecules for subsequent detection, purification, or functional studies.

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding. The most common form used for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] A key advantage of this reaction is its bio-orthogonality, meaning the reacting groups are abiotic and do not interfere with native biological functionalities. Biotin-PEG2-azide is a reagent where biotin (B1667282) is attached to an azide group through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances aqueous solubility and separates the biotin from the target molecule, which can improve its accessibility for binding to avidin (B1170675) or streptavidin.[2][3]

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click chemistry variant utilizes a strained cyclooctyne, which reacts spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living systems.[4][5][6]

Core Applications:

-

Biotinylation of Proteins and Peptides: Introduce biotin moieties for affinity purification, western blotting, and ELISA.[7]

-

Labeling of Nucleic Acids: Biotinylate DNA and RNA for non-radioactive detection in applications like in situ hybridization and microarray analysis.

-

Modification of Small Molecules: Functionalize small molecule probes for target identification and validation studies.[8]

-

Cell Surface Labeling: Tag cell surface glycans or other molecules for imaging and tracking studies.[5]

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the general procedure for labeling an alkyne-containing molecule with Biotin-PEG2-Azide using a copper catalyst.

Experimental Workflow: CuAAC

References

- 1. abpbio.com [abpbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV Cleavage of Biotinylated Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ultraviolet (UV) light-induced cleavage of photocleavable (PC) biotin (B1667282) linkers to release biotinylated proteins. This technique offers a mild and efficient method for eluting proteins from streptavidin-based affinity purification systems, preserving their native structure and function for downstream applications.

Introduction

The high-affinity interaction between biotin and streptavidin is a cornerstone of many biological assays and purification strategies. However, the harsh conditions typically required to dissociate this complex can denature the target protein. Photocleavable biotin linkers provide an elegant solution by allowing for the release of the biotin tag, and thus the entire protein, upon exposure to UV light, leaving the protein of interest intact.[1][2][3] These linkers commonly incorporate a 2-nitrobenzyl group, which is susceptible to cleavage when irradiated with near-UV light.[4][5] This method is advantageous for applications requiring the recovery of functional proteins, such as in protein-protein interaction studies, mass spectrometry, and the development of biologics.[1][6]

Principle of UV Cleavage

Photocleavable biotin reagents contain a linker arm with a UV-sensitive moiety, most commonly a 2-nitrobenzyl group.[4] When a protein is biotinylated with such a reagent and subsequently captured by streptavidin, it can be released by exposing the complex to UV light at a specific wavelength, typically between 300 and 365 nm.[1][7] The UV energy induces a photochemical reaction that breaks a covalent bond within the linker, detaching the biotin group from the protein.[4][5] The released protein is then free from the streptavidin support and can be collected in its native state.

Quantitative Data Summary

The efficiency of UV cleavage can be influenced by several factors, including the specific photocleavable linker used, the wavelength and intensity of the UV light, the duration of exposure, and the buffer conditions. The following table summarizes quantitative data from various sources on the conditions and efficiencies of UV cleavage.

| Photocleavable Linker Type | UV Wavelength (nm) | UV Source/Intensity | Exposure Time | Cleavage Efficiency | Biomolecule | Reference |

| 2-Nitrobenzyl | ~340 | Not Specified | 10 min | Almost complete | Oligonucleotides | [4][8] |

| 2-Nitrobenzyl | 340 | Not Specified | 10 min | ~80% (immobilized) | Oligonucleotides | [9] |

| Not Specified | 300-350 | Black Ray XX-15 UV lamp (1.1 mW/cm²) | < 4 min | Quantitative | Oligonucleotides | [7] |

| Not Specified | 365 | Low intensity UV lamp | Not Specified | Efficient | Peptides | [1] |

| 1-(2-nitrophenyl)ethyl | ~360 | Not Specified | Not Specified | >75% | RNA/Protein Complexes | [10] |

| Not Specified | 300-350 | Hand-held UV source | Fast | Rapid and quantitative | Oligonucleotides | |

| 2-Nitrobenzyl | 340 | Not Specified | 30 min | Most starting material disappeared | Peptides | |

| 8-quinolinyl benzenesulfonate | 313 | Not Specified | Not Specified | Confirmed by ELISA | Antibody-drug conjugate |

Experimental Protocols

This section provides detailed protocols for the biotinylation of proteins using a photocleavable linker and their subsequent release from streptavidin beads via UV cleavage.

Protocol 1: Biotinylation of Proteins with a Photocleavable NHS-Ester Biotin Linker

This protocol describes the labeling of proteins with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized photocleavable biotin reagent.

Materials:

-

Purified protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

-

Photocleavable Biotin NHS-Ester (e.g., NHS-PC-LC-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

-

Reaction buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Prepare Biotin Reagent: Immediately before use, dissolve the Photocleavable Biotin NHS-Ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Confirmation of Biotinylation: The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis with a streptavidin-HRP conjugate.

Protocol 2: UV Cleavage and Release of Biotinylated Proteins from Streptavidin Beads

This protocol details the capture of PC-biotinylated proteins on streptavidin-coated magnetic beads and their subsequent release using UV irradiation.

Materials:

-

PC-biotinylated protein from Protocol 1

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Elution Buffer: A suitable buffer for the downstream application of the protein (e.g., PBS, Tris buffer).

-

UV lamp with an emission peak around 365 nm (e.g., Black Ray XX-15 UV lamp).

-

Microcentrifuge tubes (UV-transparent, if possible, or standard tubes with the cap open during irradiation).

-

Magnetic rack for bead separation.

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

-

Bead Equilibration: Wash the beads twice with 1 mL of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.

-

Binding of Biotinylated Protein: Add the PC-biotinylated protein solution to the equilibrated streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Place the tube on the magnetic rack to capture the beads. Discard the supernatant, which contains unbound protein. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Preparation for UV Cleavage: After the final wash, remove the supernatant and resuspend the beads in the desired volume of Elution Buffer.

-

UV Irradiation: Place the microcentrifuge tube with the bead suspension under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the specific photocleavable linker. A typical starting point is a 15 cm distance for 5-30 minutes.[7] It is recommended to gently agitate the sample during irradiation to ensure uniform exposure.

-

Elution: After irradiation, place the tube on the magnetic rack to pellet the beads. The supernatant now contains the released, non-biotinylated protein.

-

Collection of Eluted Protein: Carefully collect the supernatant containing the purified protein.

-

Analysis of Elution: Analyze the eluted protein by SDS-PAGE, Western blot, or functional assays to confirm successful cleavage and recovery.

Visualizations

Experimental Workflow for UV Cleavage

Caption: Workflow for the release of biotinylated proteins using UV cleavage.

Signaling Pathway of Photocleavage

Caption: Mechanism of photocleavage for releasing biotinylated proteins.

References

- 1. lifetein.com [lifetein.com]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. pnas.org [pnas.org]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker [jove.com]

Application Notes and Protocols for UV Cleavable Biotin Capture with Streptavidin Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for affinity purification of proteins, nucleic acids, and other biomolecules. However, the strength of this interaction poses a significant challenge for the elution of captured molecules, often requiring harsh denaturing conditions that can compromise downstream applications. Photocleavable (PC) biotin (B1667282) technology offers an elegant solution to this problem. By incorporating a UV-sensitive linker between the biotin moiety and the molecule of interest, captured biomolecules can be gently and efficiently released from streptavidin supports upon exposure to UV light. This method preserves the integrity and functionality of the eluted molecules, making it ideal for sensitive applications such as protein-protein interaction studies, mass spectrometry, and the isolation of active protein complexes.

These application notes provide a detailed protocol for the use of streptavidin beads in conjunction with UV cleavable biotin for the capture and release of biotinylated proteins.

Data Presentation

Streptavidin Bead Binding Capacities

The binding capacity of streptavidin beads can vary depending on the bead matrix, size, and the specific biotinylated molecule being captured. It is always recommended to consult the manufacturer's specifications for the particular beads being used. The table below provides a summary of typical binding capacities for commercially available streptavidin magnetic beads.

| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated IgG) |

| Streptavidin Magnetic Beads (Generic) | ≥ 12 nmol/mg | ≥ 110 µg/mg[1] |

| High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol/mg | ≥ 110 µg/mg[1] |

| Streptavidin Agarose Beads | > 120 nmol/mL of resin | Varies with protein size[2] |

| NeutrAvidin™ Agarose | Not specified for free biotin | ~30 µg/mg[3] |

UV Cleavage Conditions and Efficiency

The efficiency of UV cleavage depends on the specific photocleavable linker used, the wavelength and intensity of the UV light, and the duration of exposure. Most commercially available PC-biotin reagents utilize a nitrobenzyl linker, which is efficiently cleaved at 360-365 nm.

| Parameter | Recommended Condition | Typical Efficiency |

| UV Wavelength | 360-365 nm | > 90%[4][5] |

| UV Intensity | 1-5 mW/cm² | > 90%[4][5] |

| Exposure Time | 5-25 minutes | > 90%[4][5] |

| Elution Buffer | Non-denaturing buffer (e.g., PBS, Tris) | High recovery of active protein |

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical UV cleavable biotin capture experiment: protein biotinylation, binding to streptavidin beads, washing, and UV elution.

Protocol 1: Protein Biotinylation with Photocleavable Biotin-NHS Ester

This protocol describes the labeling of a purified protein with a primary amine-reactive photocleavable biotin N-hydroxysuccinimide (NHS) ester.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Photocleavable Biotin-NHS Ester (e.g., PC Biotin-NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare Protein Sample:

-

Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Prepare PC-Biotin-NHS Ester Solution:

-

Allow the vial of PC-Biotin-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-